

In-Depth Technical Guide to 5-Amino-2-methoxy-4-picoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-2-methoxy-4-picoline

Cat. No.: B1295932

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Properties

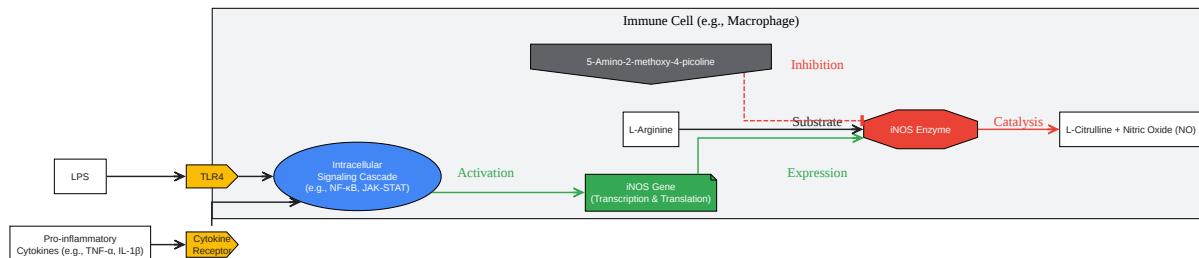
CAS Number: 6635-91-2

Alternative Names: 6-methoxy-4-methylpyridin-3-amine, 5-amino-2-methoxy-4-methylpyridine

5-Amino-2-methoxy-4-picoline is a substituted pyridine derivative with significant potential in pharmaceutical and agrochemical research and development.^{[1][2]} Its chemical structure, featuring an amino group, a methoxy group, and a methyl group on the pyridine ring, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.^[2]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **5-Amino-2-methoxy-4-picoline**.


Property	Value	Source(s)
CAS Number	6635-91-2	[3]
Molecular Formula	C ₇ H ₁₀ N ₂ O	[3]
Molecular Weight	138.17 g/mol	[3]
Appearance	Brown to light brown solid	Chem-Impex
Melting Point	157-161 °C	Seedion
Boiling Point	280.6 °C	Seedion
Storage Temperature	2-8 °C	Chem-Impex

Potential Applications in Drug Development

Research indicates that **5-Amino-2-methoxy-4-picoline** holds promise as a scaffold for the development of novel therapeutics, primarily due to its potential to inhibit inducible nitric oxide synthase (iNOS).^[4] Overexpression or dysregulation of iNOS is implicated in the pathophysiology of numerous inflammatory diseases, neurodegenerative disorders, and certain types of cancer, making it a key target for drug discovery.^[4]

Signaling Pathway: Inhibition of Inducible Nitric Oxide Synthase (iNOS)

In inflammatory conditions, various stimuli such as bacterial lipopolysaccharide (LPS) and pro-inflammatory cytokines trigger signaling cascades that lead to the expression of the iNOS enzyme.^{[4][5]} Once expressed, iNOS produces large, sustained amounts of nitric oxide (NO), which can contribute to tissue damage and the perpetuation of the inflammatory response.^{[4][6]} **5-Amino-2-methoxy-4-picoline**, as a potential iNOS inhibitor, would interfere with this pathway, thereby reducing the pathological overproduction of NO.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for **5-Amino-2-methoxy-4-picoline** in the iNOS signaling pathway.

Experimental Protocols

Synthesis of 5-Amino-2-methoxy-4-picoline

While a specific, detailed protocol for the synthesis of **5-Amino-2-methoxy-4-picoline** is not readily available in the reviewed literature, a general approach can be inferred from the synthesis of related aminopyridine derivatives. A plausible synthetic route involves the amination of a suitable bromopyridine precursor. The following is a generalized protocol based on copper-catalyzed amination reactions.^[7]

Materials and Reagents:

- A suitable brominated precursor such as 5-bromo-2-methoxy-4-picoline
- Copper(I) oxide (Cu_2O)
- Ammonia solution (e.g., 28% $\text{NH}_3\cdot\text{H}_2\text{O}$)

- Potassium carbonate (K_2CO_3)
- N,N'-Dimethylethylenediamine (DMEDA)
- Ethylene glycol
- Ethyl acetate
- Argon or Nitrogen gas
- Standard laboratory glassware (Schlenk tube, etc.)
- Silica gel for chromatography

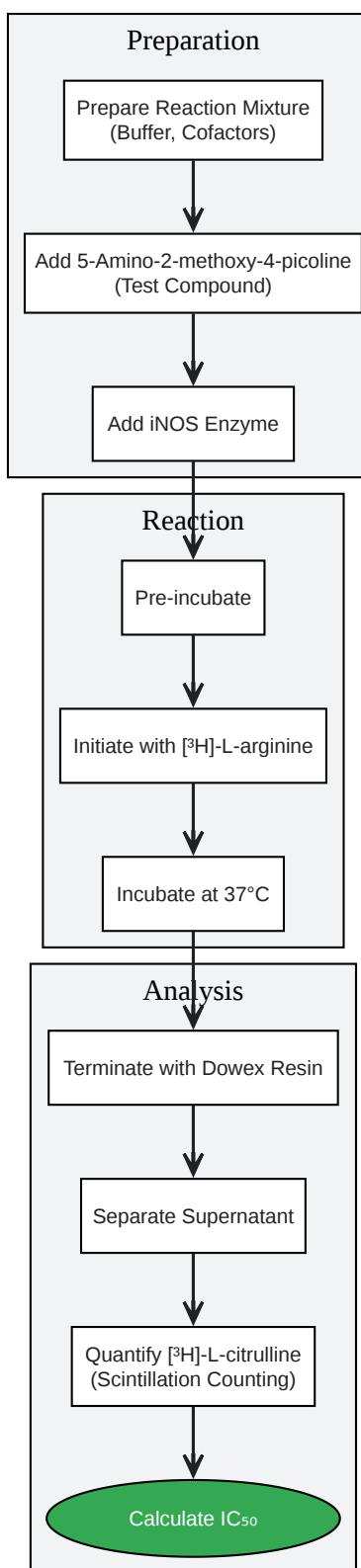
Generalized Procedure:

- Reaction Setup: In a Schlenk tube under an inert atmosphere (argon or nitrogen), combine the bromopyridine precursor (1.0 mmol), Cu_2O (5 mol%), K_2CO_3 (20 mol%), and DMEDA (10 mol%).
- Addition of Solvents and Reagents: Add ethylene glycol (e.g., 2 mL) and the ammonia solution (20 equiv.).
- Reaction: Stir the mixture at a specified temperature (e.g., 60-100 °C) for a set duration (e.g., 16-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature and extract the product with ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain **5-Amino-2-methoxy-4-picoline**.

Note: This is a generalized protocol and would require optimization for the specific substrate.

In Vitro Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay

The following is a representative protocol for determining the inhibitory activity of a compound against iNOS, adapted from methods used for other aminopyridine derivatives.[4][8] This assay typically measures the conversion of radiolabeled L-arginine to L-citrulline.


Materials and Reagents:

- Purified recombinant iNOS enzyme
- [³H]-L-arginine
- NADPH
- (6R)-5,6,7,8-tetrahydro-L-biopterin (BH₄)
- Flavin adenine dinucleotide (FAD)
- Flavin mononucleotide (FMN)
- Calmodulin
- Calcium chloride (CaCl₂)
- HEPES buffer
- **5-Amino-2-methoxy-4-picoline** (dissolved in a suitable solvent, e.g., DMSO)
- Dowex AG 50W-X8 resin (Na⁺ form)
- Scintillation fluid and vials
- Microplate reader or scintillation counter

Generalized Procedure:

- Preparation of Reaction Mixture: In a microplate or microcentrifuge tubes, prepare a reaction mixture containing HEPES buffer, NADPH, BH₄, FAD, FMN, calmodulin, and CaCl₂.
- Addition of Inhibitor: Add varying concentrations of **5-Amino-2-methoxy-4-picoline** to the reaction wells. Include a control group with no inhibitor.

- Enzyme Addition and Pre-incubation: Add the iNOS enzyme to the mixture and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37 °C).
- Initiation of Reaction: Start the reaction by adding [³H]-L-arginine.
- Incubation: Incubate the reaction for a set period (e.g., 30-60 minutes) at 37 °C.
- Termination of Reaction: Stop the reaction by adding a stop buffer containing Dowex AG 50W-X8 resin. This resin binds the unreacted [³H]-L-arginine.
- Separation and Quantification: Centrifuge the samples to pellet the resin. Transfer the supernatant, which contains the [³H]-L-citrulline product, to scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for an in vitro iNOS inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 5-Amino-2-methoxy-4-picoline | 6635-91-2 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitric oxide signaling | Abcam [abcam.com]
- 7. rsc.org [rsc.org]
- 8. Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to 5-Amino-2-methoxy-4-picoline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295932#5-amino-2-methoxy-4-picoline-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com